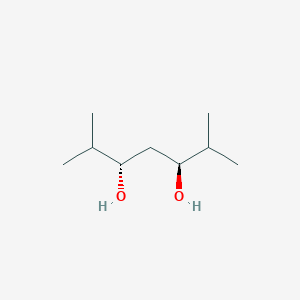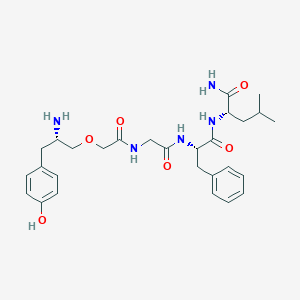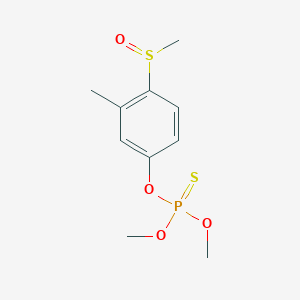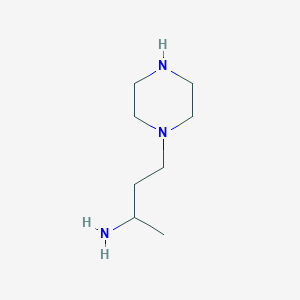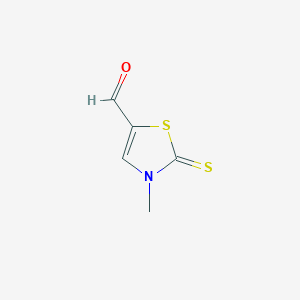
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) is an organic compound with the molecular formula C6H7NOS2. It is a thiazole derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to have several interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential use in the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) is not well understood. However, it is believed to act by binding to the active site of enzymes and inhibiting their activity. This compound has been found to be particularly effective against enzymes that are involved in the synthesis of nucleic acids, such as dihydrofolate reductase.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) are not well understood. However, it has been found to have a number of interesting properties, including its ability to inhibit the activity of certain enzymes and its potential use in the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) in lab experiments is its ability to act as a potent inhibitor of certain enzymes. This makes it a useful tool for studying the mechanisms of enzyme inhibition and for developing new drugs that target these enzymes. However, one of the main limitations of using this compound is that it can be difficult and expensive to synthesize.
Zukünftige Richtungen
There are several potential future directions for research on 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI). One area of research could focus on the development of new drugs that target the enzyme dihydrofolate reductase, which has been found to be particularly sensitive to inhibition by this compound. Another area of research could focus on the synthesis of new analogs of this compound that have improved properties, such as increased potency or better selectivity for certain enzymes. Finally, research could also focus on the development of new methods for synthesizing this compound that are more efficient and cost-effective than current methods.
Synthesemethoden
The synthesis of 5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) can be achieved through several methods. One of the most commonly used methods involves the reaction of thiosemicarbazide with 2-chloroacetaldehyde in the presence of a base such as sodium hydroxide. This reaction leads to the formation of the thiazole ring, which can then be oxidized to the corresponding aldehyde using an oxidizing agent such as potassium permanganate.
Wissenschaftliche Forschungsanwendungen
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) has been extensively studied for its potential applications in the field of medicinal chemistry. One of the most promising applications of this compound is its ability to act as a potent inhibitor of certain enzymes. For example, it has been found to inhibit the enzyme dihydrofolate reductase, which is an important target for the development of new anticancer drugs.
Eigenschaften
CAS-Nummer |
132413-46-8 |
|---|---|
Produktname |
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo-(9CI) |
Molekularformel |
C5H5NOS2 |
Molekulargewicht |
159.2 g/mol |
IUPAC-Name |
3-methyl-2-sulfanylidene-1,3-thiazole-5-carbaldehyde |
InChI |
InChI=1S/C5H5NOS2/c1-6-2-4(3-7)9-5(6)8/h2-3H,1H3 |
InChI-Schlüssel |
BNYCVAOUQYVDLH-UHFFFAOYSA-N |
SMILES |
CN1C=C(SC1=S)C=O |
Kanonische SMILES |
CN1C=C(SC1=S)C=O |
Synonyme |
5-Thiazolecarboxaldehyde, 2,3-dihydro-3-methyl-2-thioxo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



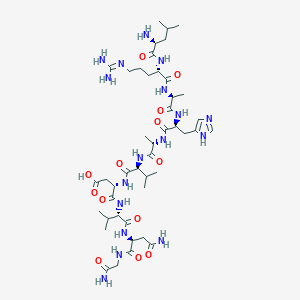
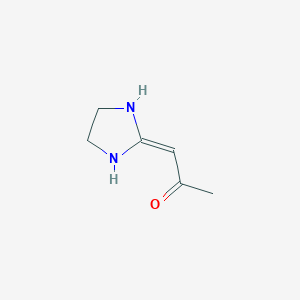
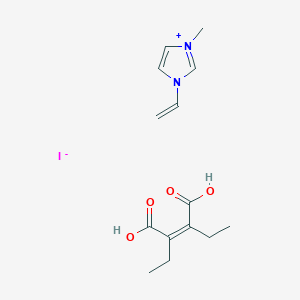


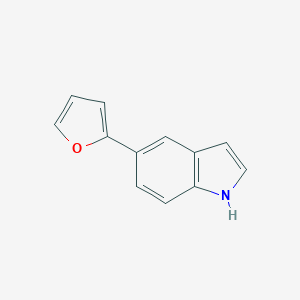

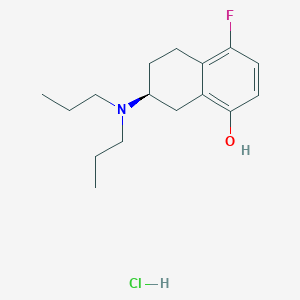
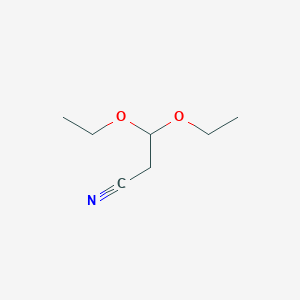
![(4R,6R)-4-(Ethylamino)-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide;hydrochloride](/img/structure/B144308.png)
